4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
Overview
Description
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is a useful research compound. Its molecular formula is C16H20O5 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photopolymerization in Self-organizing Systems
4-[6-(acryloyloxy) hexoxy] benzoic acid (AHB) has been utilized in the study of photopolymerization within self-organizing systems, specifically in highly ordered smectic and nematic mesophases and liquid crystal solvents. AHB displays various mesophases, and its polymerization in these highly ordered phases and using smectic solvents resulted in the production of high molecular-weight polymers (Chien et al., 1998).
Influence on Liquid Crystal (LC) Properties
Studies have shown that the orientation of ester links in isomeric LC acrylates, including compounds with 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, significantly influences the phase, optical, and dielectric behavior of monomers. The polymerization behavior of these isomers and the changes in microstructure during polymerization have been examined, highlighting the importance of molecular interactions in the formation of LC phases (Hikmet et al., 1995).
Role in Liquid Crystalline Structures
Research involving the formation of complexes between 4-cyanopyridine and 4-(6-acryloyloxy-hexyloxy) benzoic acid demonstrates the significant role of proton transfer and H-bond formation in creating LC structures. The presence of proton acceptor groups within one molecule leads to a shift in electron density and influences the dielectric relaxation process in these complexes (Shatalova et al., 2004).
Dielectric Relaxation of LC Ionomers
Studies have been conducted on side-chain, liquid-crystalline ionomers based on copolymers of butyl acrylate and 4-{[6-(acryloyloxy)-hexyl]oxy}benzoic acid containing various alkaline metal ions. These studies highlight how the segmental mobility and dielectric relaxation times are influenced by the content of these ions, offering insights into the properties of these materials (Nikonorova et al., 2005).
Hydrogen Bonds and Orientational Order
Research into the orientational behavior of nematic LC copolymers, including 4-{[6-(acryloyloxy)hexanoyl]oxy}phenyl-4-propoxybenzoate, has been carried out using techniques like 2H NMR spectroscopy. This study shows how the increase in carboxyl groups in the copolymer leads to growth in the orientational order parameter, providing insights into the structure and behavior of these materials (Barmatov et al., 2007).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of benzoic acid, which is often used in the synthesis of various organic compounds .
Mode of Action
It is known that the compound can be used as a starting material for organic synthesis . This suggests that it may interact with its targets through chemical reactions to form other organic compounds.
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol and dimethylformamide, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.
Result of Action
It is known that the compound can be used in the synthesis of other organic compounds , suggesting that its action may result in the formation of these compounds.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature may affect its stability.
Properties
IUPAC Name |
4-(6-prop-2-enoyloxyhexoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSQLAEXYKMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
122408-80-4 | |
Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122408-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30395395 | |
Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83883-26-5 | |
Record name | 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83883-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid influence its liquid crystal properties?
A: this compound exhibits liquid crystal behavior due to its unique molecular structure. The molecule possesses a rigid, rod-like shape with a benzene ring core. This core provides structural rigidity, while the long alkyl chain and the acryloyloxy group contribute to the molecule's ability to align in a specific orientation, forming a liquid crystal phase. [, ]
Q2: How does this compound interact with lithium ions in comb-shaped liquid-crystalline ionomers, and what are the observed effects?
A: In a study on lithium-containing comb-shaped liquid-crystalline ionomers, this compound was incorporated into a butyl acrylate copolymer. [] Researchers found that increasing the concentration of lithium ions within these ionomers significantly impacted the segmental mobility of the polymer chains. This was observed as a lengthening of the relaxation times for the α process, indicating that the lithium ions interact with the this compound moieties and influence the overall chain dynamics of the ionomer. []
Q3: How does the crystalline nature of this compound contribute to its application in perovskite solar cells?
A: Research has shown that this compound acts as a printable and crystalline template for perovskite films in solar cell applications. [] The compound's liquid crystal temperature range aligns with the perovskite film's annealing temperature, ensuring printability and homogeneity. During annealing, the crystallization of this compound promotes perovskite film crystallization, improving efficiency and stress release within the layer. []
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